molecular formula C14H18N2O5S B1334785 4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid CAS No. 899718-22-0

4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid

Cat. No.: B1334785
CAS No.: 899718-22-0
M. Wt: 326.37 g/mol
InChI Key: GANNFJBGJOCEIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The sulfonylation step is usually carried out using sulfonyl chlorides in the presence of a base such as triethylamine . The final step involves the coupling of the sulfonylated indole with butanoic acid derivatives under conditions that promote amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid is unique due to its combination of an indole moiety with a sulfonyl group and a butanoic acid derivative. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

4-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-10(17)16-8-6-11-9-12(4-5-13(11)16)22(20,21)15-7-2-3-14(18)19/h4-5,9,15H,2-3,6-8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANNFJBGJOCEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501158748
Record name 4-[[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899718-22-0
Record name 4-[[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=899718-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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